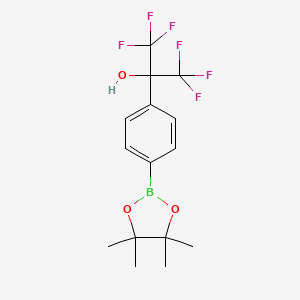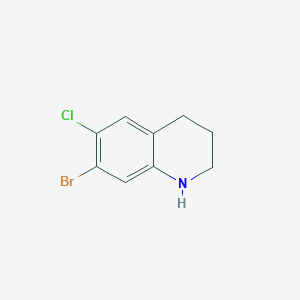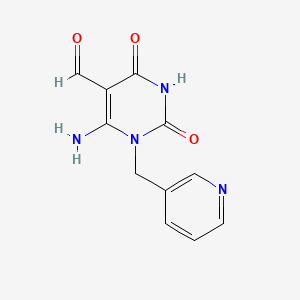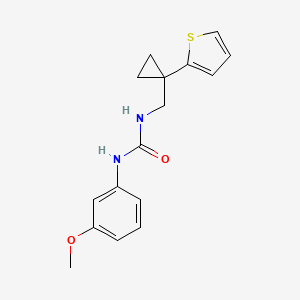
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
説明
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a useful research compound. Its molecular formula is C15H17BF6O3 and its molecular weight is 370.1. The purity is usually 95%.
BenchChem offers high-quality 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solvent for Pd-catalyzed C–H Activation
HFIP is known as a magical solvent for Pd-catalyzed C–H activation . It has several unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry . In particular, for distal aromatic C–H functionalizations, the exceptional impact of HFIP to elevate the yield and selectivity has made this solvent irreplaceable .
Green and Sustainable Deep Eutectic Solvent
HFIP is emerging as a green and sustainable deep eutectic solvent . A major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .
Enhancing Chiral Induction in Pd-catalyzed Atroposelective C–H Activation
Recent research studies have highlighted the H-bond-donating ability of HFIP to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .
Promoting Friedel–Crafts Reaction
HFIP plays an important role in the Friedel–Crafts reactions due to its polarity and high ionizing power . It has been used for the synthesis of C3-difluoromethyl carbinol-containing imidazo [1,2- a ]pyridines at room temperature via the HFIP-promoted Friedel–Crafts reaction .
Preparing Hexafluoroalcohol-functionalized Methacrylate Polymers
HFIP is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Catalyzing the Epoxidation of Cyclooctene and 1-Octene
1,1,1,3,3,3-Hexafluoro-2-propanol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
作用機序
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
This compound is a fluorinated polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that the compound may interact with its targets by facilitating the formation of covalent bonds.
Biochemical Pathways
It’s known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . This suggests that it may affect pathways involving these reactions.
Pharmacokinetics
It has a boiling point of 58 °C (1013 hPa), a density of 1.616 g/cm3 (20 °C), and a melting point of -4 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It’s known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may result in the formation of epoxides at the molecular level.
Action Environment
It’s known that this compound should be stored below +30°c . This suggests that temperature may influence its stability and efficacy.
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(23,14(17,18)19)15(20,21)22/h5-8,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOZJJNLQZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)


![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)
